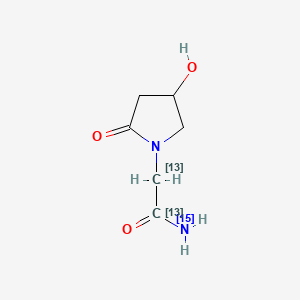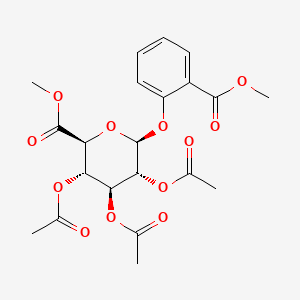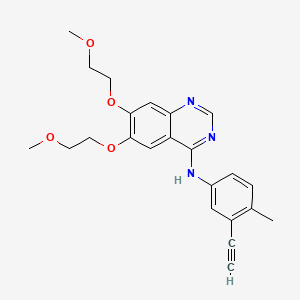
Diphenhydramine-d6 N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenhydramine-d6 N-Oxide is a pharmaceutical reference standard categorized under the API family of Diphenhydramine . It is a stable isotope labelled metabolite . The molecular formula is C17H15D6NO2 and the molecular weight is 277.39 .
Synthesis Analysis
The synthesis of Diphenhydramine involves a highly integrated approach for continuous synthesis and purification . Mass spectrometry is utilized throughout the system for on-line reaction monitoring, off-line yield quantitation, and as a reaction screening module . This process has enabled the discovery and optimization of multiple routes to Diphenhydramine in glass microreactors .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H15D6NO2 . It is a stable isotope labelled metabolite .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Diphenhydramine are monitored using mass spectrometry . This allows for the optimization of the process in a microfluidic reactor .Physical and Chemical Properties Analysis
This compound has a molecular weight of 277.39 g/mol . It is a neat product with a CAS Number of 1346603-42-6 .Mécanisme D'action
Safety and Hazards
Orientations Futures
While specific future directions for Diphenhydramine-d6 N-Oxide are not available, Diphenhydramine is widely used for treating various allergic reactions, insomnia, and motion sickness . It is also used to treat certain symptoms of Parkinson’s disease . The future may involve further exploration of these uses and potential new applications.
Propriétés
Numéro CAS |
1346603-42-6 |
|---|---|
Formule moléculaire |
C17H21NO2 |
Poids moléculaire |
277.397 |
Nom IUPAC |
2-benzhydryloxy-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C17H21NO2/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3/i1D3,2D3 |
Clé InChI |
OEQNVWKWQPTBSC-WFGJKAKNSA-N |
SMILES |
C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-] |
Synonymes |
2-(Diphenylmethoxy)-N,N-(dimethyl-d6)ethanamine N-Oxide; [(Dimethyl-d6)amino]ethyl Benzhydryl Ether N-Oxide; NSC 9091-d6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propan-2-yl (2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B583977.png)
![[1-13Cfru]sucrose](/img/structure/B583980.png)








